molecular formula C15H21BO4 B6148751 1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 638214-65-0

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No. B6148751
CAS RN: 638214-65-0
M. Wt: 276.1
InChI Key:
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Description

This compound is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . It is commonly used as an organic boron reagent and has important applications in organic synthesis . It can serve as a synthetic reagent for boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Synthesis Analysis

The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Molecular Structure Analysis

The molecular formula of the compound is C7H15BO3 . The crystallographic and processed data are demonstrated in Supplementary Materials .


Chemical Reactions Analysis

The compound is often used as an organic boron reagent in organic synthesis . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The compound has a density of 0.9642 g/mL at 25 °C . Its boiling point is 120°C (228 mmHg) . The refractive index is 1.4096 .

Mechanism of Action

The compound is commonly used as a boronic ester synthesis reagent . It plays a crucial role in the formation of C-C bonds, oxidation, and reduction reactions .

Safety and Hazards

The compound is relatively stable under normal conditions, but care should be taken to avoid contact with oxygen or strong oxidizing agents to prevent fire or explosion . Appropriate protective measures should be taken during operation, such as wearing gloves, goggles, and protective clothing .

Future Directions

The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This suggests potential future directions in the development of new materials with unique optical and electrochemical properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with ethanoyl chloride in the presence of a base to yield 1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one.", "Starting Materials": [ "2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid", "ethanoyl chloride", "base" ], "Reaction": [ "To a solution of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.0 equiv) in dry THF, add the base (1.1 equiv) and stir for 10 minutes at room temperature.", "Add ethanoyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain 1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one as a white solid." ] }

CAS RN

638214-65-0

Product Name

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Molecular Formula

C15H21BO4

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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